molecular formula C5H3N5O2 B13770549 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione CAS No. 54185-68-1

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione

Cat. No.: B13770549
CAS No.: 54185-68-1
M. Wt: 165.11 g/mol
InChI Key: LPJIMSGQKAAJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and triazine rings.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel materials .

Biological Activity

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione (CAS Number: 54185-68-1) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C5_5H3_3N5_5O
  • Molecular Weight : 165.11 g/mol
  • Structure : The compound features a fused triazine ring structure which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action includes:

  • Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of triazine compounds can significantly inhibit the proliferation of various cancer cell lines. For instance, modifications to the triazine core have been shown to enhance cytotoxic effects against breast and lung cancer cells .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes that are crucial in cancer metabolism:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibition of this enzyme disrupts pyrimidine biosynthesis in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Kinase Inhibition : Certain derivatives have shown promise in inhibiting kinases involved in signaling pathways that promote cancer cell survival and proliferation .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various triazine derivatives including this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations (IC50 values ranging from 5 to 15 µM) for several tested compounds .
  • Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of this compound. It was found to effectively inhibit DHODH with an IC50 value of approximately 10 µM. This inhibition led to a decrease in uridine triphosphate (UTP) levels within treated cells, confirming its role as a potential therapeutic agent against cancers reliant on pyrimidine metabolism .

Summary Table of Biological Activities

Activity TypeMechanismIC50 Value (µM)References
Anticancer ActivityInhibition of cell proliferation5 - 15 ,
Apoptosis InductionActivation of caspasesN/A
DHODH InhibitionDisruption of pyrimidine biosynthesis~10

Properties

CAS No.

54185-68-1

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione

InChI

InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11)

InChI Key

LPJIMSGQKAAJES-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=O)N=C2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.